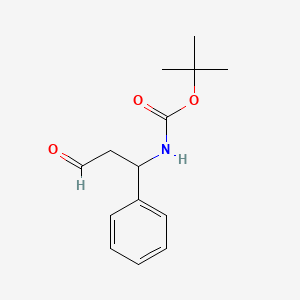

Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPCDZZHEWGTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Foreword: The Strategic Importance of Boc-Protected β-Amino Carbonyls

In the landscape of modern organic synthesis and medicinal chemistry, the β-amino carbonyl moiety is a privileged scaffold, forming the backbone of numerous pharmaceuticals and natural products.[1] The Mannich reaction, a classic method for their construction, underscores their accessibility and versatility.[2][3] When the amine functionality within this scaffold is protected by a tert-butyloxycarbonyl (Boc) group, it unlocks a powerful synthetic intermediate. The Boc group is renowned in peptide synthesis and broader organic chemistry for its stability under a wide range of conditions and its clean, acid-labile deprotection.[4][][6]

This guide provides a detailed examination of This compound , a chiral β-amino aldehyde bearing a Boc-protected amine. We will move beyond a simple recitation of facts to explore the causal logic behind a robust synthetic strategy, detailing the "why" of each experimental choice. This document is designed for the practicing researcher, offering field-proven insights into its synthesis, purification, and rigorous characterization.

I. Synthetic Strategy: A Multi-Step Approach from L-Phenylalanine

While a one-pot, three-component Mannich-type reaction is conceptually appealing for constructing β-amino carbonyls, a multi-step sequence starting from a readily available chiral precursor often provides superior control over purity and stereochemistry.[1][7][8] Our selected strategy leverages the chiral pool by starting with L-Phenylalanine, ensuring a defined stereocenter in the final product. This approach is divided into three core transformations: amine protection, carboxylic acid reduction, and subsequent mild oxidation to the target aldehyde.

Caption: Synthetic workflow from L-Phenylalanine to the target β-amino aldehyde.

Causality Behind the Synthetic Design:

-

N-Boc Protection: The initial step is the protection of the primary amine of L-Phenylalanine. The Boc group is ideal for this purpose; it is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4][9] This protection is critical as it prevents the nucleophilic amine from participating in unwanted side reactions during the subsequent reduction and oxidation steps. Its steric bulk also influences the conformation of the molecule.

-

Reduction to Phenylalaninol: The carboxylic acid of N-Boc-L-Phenylalanine is a poor electrophile and must be reduced to a primary alcohol to serve as a precursor for the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective for this transformation. The choice of reagent depends on scale and functional group tolerance. This step yields N-Boc-L-Phenylalaninol, a stable, isolable intermediate.

-

Mild Oxidation to the Aldehyde: The final step is the oxidation of the primary alcohol to the aldehyde. This is the most delicate step, as over-oxidation would lead to the formation of the carboxylic acid, returning to the starting material's oxidation state. Therefore, a mild, controlled oxidizing agent is paramount. Dess-Martin Periodinane (DMP), Pyridinium chlorochromate (PCC), or Swern oxidation conditions are standard choices that efficiently stop the oxidation at the aldehyde stage.

II. Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for each critical manipulation.

Protocol 1: Synthesis of N-Boc-L-Phenylalanine

-

Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and 1M sodium hydroxide (NaOH) solution. The basic aqueous solution deprotonates the amino group, increasing its nucleophilicity.[4]

-

Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes. Maintaining a low temperature controls the exothermicity of the reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer again to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). The product, being a carboxylic acid, will precipitate or become extractable into an organic solvent. Extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-Phenylalanine as a white solid, which is typically used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-L-Phenylalaninol

-

Setup: In an oven-dried, two-necked flask under an argon atmosphere, dissolve N-Boc-L-Phenylalanine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the solution to 0 °C. Add Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.2 eq.) dropwise via a syringe. An inert atmosphere is crucial as borane reacts with atmospheric moisture.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This neutralizes the excess borane.

-

Solvent Removal: Remove the solvents under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-L-Phenylalaninol.

Protocol 3: Synthesis of tert-butyl N-((R)-3-oxo-1-phenylpropyl)carbamate

-

Setup: In an oven-dried flask under an argon atmosphere, dissolve N-Boc-L-Phenylalaninol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq.) portion-wise at room temperature. The reaction is typically fast, occurring within 1-2 hours.

-

Reaction Monitoring: Monitor the reaction closely by TLC.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 30 minutes until the layers are clear.

-

Extraction and Washing: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ and brine.

-

Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude aldehyde is often sensitive and should be purified quickly by flash column chromatography on silica gel to yield the final product.

III. Characterization and Data Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized This compound . The expected data from standard analytical techniques are summarized below.

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber | Key Features |

| ¹H NMR | Aldehyde (CHO) | ~9.7 ppm | Triplet (t), J ≈ 1.5 Hz |

| Aromatic (Ar-H) | ~7.2 - 7.4 ppm | Multiplet (m), 5H | |

| Amide (NH) | ~5.1 ppm | Broad doublet (br d) | |

| Methine (CH-N) | ~5.0 ppm | Multiplet (m), 1H | |

| Methylene (CH₂) | ~3.0 ppm | Multiplet (m), 2H | |

| tert-Butyl (C(CH₃)₃) | ~1.4 ppm | Singlet (s), 9H | |

| ¹³C NMR | Aldehyde (C=O) | ~201 ppm | |

| Carbamate (C=O) | ~155 ppm | ||

| Aromatic (Ar-C) | ~126 - 141 ppm | 4 signals expected | |

| Quaternary (O-C(CH₃)₃) | ~80 ppm | ||

| Methine (CH-N) | ~55 ppm | ||

| Methylene (CH₂) | ~48 ppm | ||

| Methyl (C(CH₃)₃) | ~28 ppm | ||

| FT-IR | N-H Stretch (Amide) | ~3350 cm⁻¹ | Broad peak |

| C-H Stretch (Aldehyde) | ~2820, 2720 cm⁻¹ | Two characteristic weak peaks | |

| C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | Strong, sharp peak | |

| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | Strong, sharp peak | |

| Mass Spec. | Molecular Ion | C₁₄H₁₉NO₃ | MW: 249.31 |

| (ESI+) | [M+H]⁺, [M+Na]⁺ | m/z = 250.14, 272.12 |

Note: NMR chemical shifts are reported in ppm relative to TMS and can vary slightly based on the solvent used (typically CDCl₃).[10]

IV. Conclusion

This guide has detailed a logical and robust multi-step synthesis for this compound from a chiral precursor. The causality-driven approach, emphasizing the rationale behind the choice of reagents and reaction conditions, provides a framework for researchers to adapt and troubleshoot this synthesis. The comprehensive characterization data serves as a benchmark for validating the identity and purity of the final compound, ensuring its suitability for subsequent applications in drug development and complex molecule synthesis.

References

-

Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. ACS Publications. [Link]

-

Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. RASĀYAN Journal of Chemistry. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Mannich reaction. Wikipedia. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

Sources

- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ijitee.org [ijitee.org]

- 9. jk-sci.com [jk-sci.com]

- 10. utsouthwestern.edu [utsouthwestern.edu]

"Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate" chemical properties and stability

Topic: Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate: Chemical Properties, Stability, and Handling Protocols Content Type: Technical Monograph & Operational Guide Audience: Synthetic Organic Chemists, Process Development Scientists, and CMC Leads.

Executive Technical Summary

This compound (CAS: 333387-97-6 for racemate; 212560-65-1 for R-isomer) is a high-value chiral building block, primarily utilized as a masked

Chemically, it represents a "dual-labile" system: it possesses an acid-sensitive carbamate (Boc) protecting group and an oxidatively sensitive aldehyde functionality. This bifunctional nature creates a narrow stability window, requiring precise environmental controls to prevent spontaneous degradation into N-Boc-3-phenylpropionic acid derivatives or deprotected amino-aldehyde oligomers.

This guide defines the physicochemical baseline, degradation kinetics, and mandatory handling protocols to maintain >98% purity during storage and synthetic application.

Physicochemical Characterization

The following data aggregates experimental values and calculated properties for the R-enantiomer, the most common pharmacophore precursor.

| Property | Specification / Value | Notes |

| IUPAC Name | This compound | Also known as Boc-β-phenyl-3-aminopropanal. |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| Physical State | White to off-white waxy solid | Low melting point creates handling challenges. |

| Melting Point | 61–65 °C | Sharp endotherm indicates high purity; broadens significantly with oxidation. |

| Solubility | Soluble: DCM, THF, EtOAc, MeOHInsoluble: Water, Hexanes | Soluble in most polar aprotic solvents. |

| Chirality | C1 is a chiral center (Benzylic) | Available as R (CAS 212560-65-1) or S (CAS 135865-78-0). |

| pKa (Calculated) | ~11.5 (Carbamate NH) | Non-basic until deprotected. |

Stability Profile & Degradation Mechanisms

The compound's stability is dictated by two competing degradation pathways: Oxidative Deformylation and Acid-Catalyzed Hydrolysis . Understanding these mechanisms is critical for process control.

Intrinsic Instability Pathways

-

Aerobic Oxidation (Primary Failure Mode): The terminal aldehyde is highly susceptible to autoxidation, converting the compound into 3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid. This reaction accelerates in the presence of light and transition metal traces.

-

Acidolysis (Secondary Failure Mode): Exposure to Brønsted acids (even atmospheric HCl vapors or acidic silica gel) cleaves the Boc group. The resulting free amino-aldehyde is unstable and rapidly undergoes intermolecular condensation (Schiff base formation) or cyclization.

-

β-Elimination/Racemization: While less prone to racemization than

-amino aldehydes, the benzylic position is susceptible to radical abstraction or base-catalyzed elimination under forcing conditions.

Visualizing Degradation

The following diagram maps the critical degradation nodes.

Figure 1: Primary degradation pathways. Note that acid hydrolysis leads to a cascade of polymerization events, making the amine salt difficult to isolate.

Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following "Chain of Custody" protocol must be strictly enforced.

The "Cold-Inert" Storage Standard

-

Temperature: Store at -20 °C . The compound is a low-melting solid; room temperature storage promotes surface oxidation and "caking."

-

Atmosphere: Must be stored under Argon or Nitrogen . Air exposure triggers the autoxidation pathway shown in Figure 1.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags which are permeable to oxygen over time.

Handling in Synthesis

-

Solvent Selection: Use anhydrous, non-acidic solvents (DCM, THF). Avoid unneutralized chloroform (contains HCl traces) or alcohols (potential hemiacetal formation).

-

Purification:

-

Chromatography: Use silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidity. Acidic silica will degrade the compound on the column.

-

Work-up: Keep aqueous washes neutral (pH 7). Avoid strong acid washes.

-

Experimental Application: Reductive Amination Workflow

The most common application of this intermediate is the synthesis of chiral amines (e.g., Dapoxetine precursors). The aldehyde is reduced to an alcohol or coupled via reductive amination.

Protocol: Reductive Conversion to Alcohol (Dapoxetine Precursor) This protocol minimizes racemization and Boc-cleavage.

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous Methanol (0.1 M concentration).

-

Cooling: Cool reaction vessel to 0 °C .

-

Reduction: Add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise over 15 minutes.

-

Why: Gradual addition prevents exotherms that could compromise the Boc group or racemize the benzylic center.

-

-

Quench: Quench with saturated NH₄Cl solution (mildly acidic/buffered) rather than HCl.

-

Extraction: Extract immediately with EtOAc.

-

Result: Yields tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate, a stable alcohol intermediate ready for naphthyl ether formation.

Figure 2: Controlled reduction workflow to stable alcohol intermediate.

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Sorbera, L. A., et al. (2004). Dapoxetine Hydrochloride: Serotonin Reuptake Inhibitor.[1][2][3][4] Drugs of the Future, 29(12), 1201. (Contextual reference for Dapoxetine synthesis intermediates).

-

Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Authoritative source on Boc stability and cleavage conditions).

Sources

The Pivotal Role of N-Boc Protected β-Amino Aldehydes: A Technical Guide to Their Synthesis, Properties, and Applications

Introduction: The Strategic Importance of N-Boc Protected β-Amino Aldehydes in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, N-Boc protected β-amino aldehydes have emerged as exceptionally versatile and valuable chiral building blocks. Their unique bifunctional nature, possessing both a sterically demanding, acid-labile N-Boc protecting group and a reactive aldehyde moiety, positions them as key intermediates in the stereocontrolled synthesis of a diverse array of complex molecules, including β-lactams, γ-amino alcohols, and various peptide mimetics. The strategic placement of the N-Boc group at the β-position is critical; it not only prevents unwanted side reactions of the amine but also sterically influences the reactivity of the adjacent aldehyde, enabling a high degree of stereochemical control in subsequent transformations. This guide provides an in-depth exploration of the core physical and chemical properties of these crucial synthons, detailed experimental protocols for their preparation and manipulation, and insights into their ever-expanding applications in drug discovery and development.

I. Synthesis of N-Boc Protected β-Amino Aldehydes: A Focus on Mild Oxidation Methodologies

The synthesis of N-Boc protected β-amino aldehydes is most commonly and efficiently achieved through the oxidation of the corresponding N-Boc protected β-amino alcohols. The primary challenge in this transformation is the inherent sensitivity of the stereocenter alpha to the newly formed carbonyl group, which is prone to epimerization under harsh reaction conditions. Consequently, the development and application of mild oxidation protocols are paramount to preserving the enantiopurity of these valuable chiral intermediates.

A. The Precursors: N-Boc Protected β-Amino Alcohols

The journey to N-Boc protected β-amino aldehydes begins with the corresponding β-amino alcohols. These precursors are readily accessible from a variety of starting materials, most notably from the reduction of N-Boc protected α-amino acids or their corresponding esters. This approach leverages the vast and commercially available chiral pool of natural and unnatural amino acids, providing a straightforward entry to a wide range of enantiomerically pure β-amino alcohols.

Diagram 1: General Synthetic Pathway to N-Boc Protected β-Amino Aldehydes

Caption: Synthetic route from N-Boc α-amino acids to β-amino aldehydes.

B. Key Oxidation Methods

Two oxidation methods have proven to be particularly effective for the synthesis of N-Boc protected β-amino aldehydes with minimal racemization: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3]

1. Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] The Swern oxidation is renowned for its mildness and high yields. The low reaction temperature is crucial for suppressing epimerization.[4] The use of a bulkier base like DIPEA can further minimize this risk.[4]

2. Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that offers a convenient and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions and at room temperature.[2][5] A significant advantage of DMP is its operational simplicity and the avoidance of the malodorous byproducts associated with the Swern oxidation.[3] The reaction is typically fast and clean, making it a favored choice in many synthetic campaigns.[2]

Experimental Protocol 1: Synthesis of N-Boc-3-aminopropanal via Swern Oxidation of N-Boc-3-amino-1-propanol

Materials:

-

N-Boc-3-amino-1-propanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C.

-

Stir the resulting mixture for 30 minutes at -78 °C.

-

Add a solution of N-Boc-3-amino-1-propanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -65 °C.

-

Stir the reaction for 45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the mixture.

-

Allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by the addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-3-aminopropanal.

-

The crude product is often used directly in the next step due to its potential instability, but can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol 2: Synthesis of N-Boc-L-phenylalaninal via Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-phenylalaninol

Materials:

-

N-Boc-L-phenylalaninol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (saturated aqueous solution)

Procedure:

-

To a solution of N-Boc-L-phenylalaninol (1.0 equivalent) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the two phases are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-Boc-L-phenylalaninal can be purified by flash column chromatography on silica gel.

II. Physical Properties

N-Boc protected β-amino aldehydes are typically white to off-white solids or colorless oils at room temperature. Their physical state is dependent on the nature of the amino acid side chain and the overall molecular weight. Due to the presence of the bulky, nonpolar Boc group, they generally exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but are sparingly soluble in water.

Table 1: Physical Properties of Representative N-Boc Protected β-Amino Aldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| N-Boc-3-aminopropanal | C₈H₁₅NO₃ | 173.21 | Oil | N/A |

| N-Boc-L-alaninal | C₈H₁₅NO₃ | 173.21 | Solid | 85-87 |

| N-Boc-L-phenylalaninal | C₁₄H₁₉NO₃ | 249.31 | Solid | 92-94 |

Note: Data compiled from various sources and may vary depending on purity and experimental conditions.

III. Chemical Properties and Reactivity

The chemical reactivity of N-Boc protected β-amino aldehydes is dominated by the aldehyde functionality, which readily undergoes a variety of nucleophilic addition and condensation reactions. The N-Boc group is stable to most nucleophiles and basic conditions, providing excellent orthogonality in multi-step syntheses.[6]

A. Stability and Handling

While more stable than their α-amino aldehyde counterparts, N-Boc protected β-amino aldehydes can still be susceptible to decomposition, particularly through oxidation to the corresponding carboxylic acid or polymerization. For long-term storage, it is recommended to keep them in a cool, dry place under an inert atmosphere. Due to their potential for instability, they are often generated in situ or used immediately after purification.

B. Key Reactions

1. Wittig Olefination: N-Boc protected β-amino aldehydes are excellent substrates for the Wittig reaction, allowing for the extension of the carbon chain and the formation of unsaturated γ-amino acid derivatives.[7] This reaction is a powerful tool for the synthesis of complex peptide mimetics and natural product analogues.

Diagram 2: Reactivity of N-Boc Protected β-Amino Aldehydes

Caption: Common transformations of N-Boc protected β-amino aldehydes.

2. Reduction to γ-Amino Alcohols: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄), yielding N-Boc protected γ-amino alcohols. These products are valuable chiral building blocks in their own right.

3. Oxidation to β-Amino Acids: Further oxidation of the aldehyde to a carboxylic acid can be achieved using reagents like sodium chlorite (NaClO₂), providing access to N-Boc protected β-amino acids.

4. Precursors to β-Lactams: N-Boc protected β-amino aldehydes are important precursors in the synthesis of β-lactams, a core structural motif in many antibiotic drugs.

IV. Spectroscopic Characterization

The structural integrity and purity of N-Boc protected β-amino aldehydes are routinely assessed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for N-Boc Protected β-Amino Aldehydes

| Technique | Key Diagnostic Signals |

| ¹H NMR | - Aldehyde proton (CHO): A characteristic singlet or triplet around δ 9.5-9.8 ppm. - N-H proton: A broad singlet or doublet around δ 5.0-6.0 ppm. - Boc group (C(CH₃)₃): A sharp singlet integrating to 9 protons around δ 1.4 ppm.[8] - α-protons (CH₂CHO): A multiplet typically found between δ 2.4-2.8 ppm. |

| ¹³C NMR | - Aldehyde carbonyl (CHO): A resonance in the downfield region, typically around δ 200-205 ppm. - Boc carbonyl (NCOO): A peak around δ 155-156 ppm. - Boc quaternary carbon (C(CH₃)₃): A signal around δ 80 ppm.[9] - Boc methyl carbons (C(CH₃)₃): A strong resonance around δ 28 ppm.[9] |

| IR | - Aldehyde C=O stretch: A strong absorption band in the range of 1720-1740 cm⁻¹.[10] - Aldehyde C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.[10] - Carbamate C=O stretch: A strong absorption band around 1680-1700 cm⁻¹. - N-H stretch: A band in the region of 3300-3400 cm⁻¹. |

V. Applications in Drug Development and Total Synthesis

The utility of N-Boc protected β-amino aldehydes as chiral synthons is widely recognized in the pharmaceutical industry and in the total synthesis of complex natural products. Their ability to introduce a defined stereocenter and a handle for further functionalization makes them invaluable.

-

Antiviral Agents: These aldehydes have been employed in the synthesis of various antiviral compounds, where the β-amino acid or γ-amino alcohol moiety is a key pharmacophore.[11][12]

-

Peptide Mimetics: They serve as precursors for the synthesis of modified peptides with enhanced stability and biological activity.

-

Chiral Building Blocks: In total synthesis, they provide a reliable way to install a chiral β-amino functionality, a common motif in many biologically active natural products.[13]

Conclusion

N-Boc protected β-amino aldehydes represent a cornerstone of modern asymmetric synthesis. Their preparation, primarily through the mild oxidation of readily available β-amino alcohols, allows for the preservation of valuable stereochemical information. A thorough understanding of their physical and chemical properties, including their reactivity profile and stability, is essential for their effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these versatile chiral building blocks in the synthetic chemist's toolbox is set to expand even further.

References

-

Swern, D. et al. (1978). Oxidation of Alcohols by Dimethyl Sulfoxide-Oxalyl Chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. Available at: [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Available at: [Link]

-

Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1886. Available at: [Link]

-

LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 35(19), 3526-3537. Available at: [Link]

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules, 18(10), 11828-11842. Available at: [Link]

-

National Center for Biotechnology Information. (2001). New uses of amino acids as chiral building blocks in organic synthesis. The Journal of Organic Chemistry, 66(16), 5433-5437. Available at: [Link]

-

ResearchGate. (2013). N-Boc-protected amino aldehydes 1-6. Retrieved from [Link]

-

ResearchGate. (2014). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]

-

ResearchGate. (2018). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation of a new dipeptide analogue. 8(1), 310-316. Available at: [Link]

-

National Center for Biotechnology Information. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 13(4), 363-368. Available at: [Link]

-

RSC Publishing. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Available at: [Link]

-

Journal of the American Chemical Society. (1995). Preparation of Chiral, C-Protected α-Amino Aldehydes of High Optical Purity and Their Use as Condensation Components in a Linear Synthesis Strategy. Journal of the American Chemical Society, 117(45), 11220-11234. Available at: [Link]

-

PubMed. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 35(19), 3526-37. Available at: [Link]

- Google Patents. (2012). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

MDPI. (2023). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 28(1), 345. Available at: [Link]

-

MDPI. (2022). γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. International Journal of Molecular Sciences, 23(23), 15206. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

-

Digital Commons @ University of Nebraska - Lincoln. (2021). Synthesis of Library of N-t-boc Amino ester. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin reagent - Enamine [enamine.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Key Synthetic Intermediate: A Technical Guide to the Synthesis of (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester

Introduction: A Versatile Building Block in Medicinal Chemistry

(3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester, also known as N-Boc-3-amino-1-phenylpropan-1-one, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a β-amino ketone moiety with a readily cleavable N-Boc protecting group, makes it an ideal precursor for the elaboration of more complex molecular architectures. The strategic placement of the carbonyl and the protected amine allows for selective modifications, rendering it a valuable tool for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the initial and most common synthetic strategies for this compound, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: The Mannich Reaction

The most direct and widely employed method for the synthesis of (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester is the Mannich reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In the context of our target molecule, the three key components are:

-

An enolizable ketone: Acetophenone provides the carbon backbone and the phenyl group.

-

A non-enolizable aldehyde: Formaldehyde (or its equivalent, paraformaldehyde) acts as the one-carbon electrophile.

-

An amine source: Tert-butyl carbamate serves as the source of the Boc-protected nitrogen.

The reaction is typically carried out under acidic conditions, which facilitates the formation of the key electrophilic species, the N-Boc-iminium ion.[4][5]

Reaction Mechanism: A Stepwise Look

The acid-catalyzed Mannich reaction proceeds through a well-established mechanism:

-

Formation of the N-Boc-Iminium Ion: The reaction initiates with the protonation of the carbonyl oxygen of formaldehyde, increasing its electrophilicity. Tert-butyl carbamate then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration under acidic conditions generates the highly reactive N-Boc-iminium ion.[5][6]

-

Enolization of the Ketone: In the presence of an acid catalyst, acetophenone undergoes tautomerization to its enol form.[2][6] This enol is the key nucleophile in the carbon-carbon bond-forming step.

-

Nucleophilic Attack: The enol form of acetophenone attacks the electrophilic carbon of the N-Boc-iminium ion, forming a new carbon-carbon bond and leading to the protonated form of the final β-amino ketone.[2][6]

-

Deprotonation: A final deprotonation step yields the neutral (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester and regenerates the acid catalyst.

Experimental Protocol: A Representative Synthesis

While a singular "discovery" paper for this specific molecule is not prominently cited, the following protocol is a representative and reliable method based on established procedures for Mannich reactions to form N-Boc protected β-amino ketones.[7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Acetophenone | 120.15 | 10 | 1.20 g (1.17 mL) |

| Paraformaldehyde | (30.03)n | 12 | 0.36 g |

| Tert-butyl carbamate | 117.15 | 11 | 1.29 g |

| Hydrochloric Acid (conc.) | 36.46 | catalytic | ~0.5 mL |

| Ethanol | 46.07 | - | 25 mL |

| Ethyl Acetate | 88.11 | - | for extraction |

| Saturated NaHCO₃ solution | 84.01 | - | for washing |

| Brine | - | - | for washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | for drying |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), paraformaldehyde (12 mmol), and tert-butyl carbamate (11 mmol).

-

Solvent and Catalyst Addition: Add ethanol (25 mL) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). The aqueous washes help to neutralize the acid catalyst and remove any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is typically a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester.

Characterization of the Final Product

The identity and purity of the synthesized (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the methylene groups, the methine proton adjacent to the nitrogen, and the singlet for the nine protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon, the carbons of the phenyl ring, the carbons of the propyl chain, and the quaternary and methyl carbons of the Boc group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ketone and the carbamate, and the aromatic C-H stretching.[8][9]

-

Mass Spectrometry: This will confirm the molecular weight of the compound.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The successful formation of the product can be initially assessed by TLC, where the product will have a different Rf value than the starting materials. The purification by recrystallization or chromatography provides a physically homogeneous sample. Finally, the comprehensive characterization by spectroscopic methods provides definitive structural confirmation, ensuring the integrity of the synthesized compound.

Conclusion: An Enabling Synthesis for Drug Discovery

The Mannich reaction provides an efficient and reliable route to (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester, a valuable intermediate in medicinal chemistry. The straightforward nature of the reaction, coupled with the versatility of the resulting β-amino ketone, underscores its importance in the synthesis of nitrogen-containing bioactive molecules. Understanding the mechanistic underpinnings and the practical aspects of this synthesis empowers researchers to utilize this building block effectively in the development of novel therapeutics.

References

-

Maruoka, K., et al. (2015). Brønsted acid-catalyzed Mannich reaction through dual activation of aldehydes and N-Boc-imines. Chemical Communications, 51(92), 16472-4. Available at: [Link][4]

-

Hartman, A. E., et al. (2009). Weakly basic carbon nucleophiles add efficiently to a Fmoc-protected N,O-acetal. The Journal of Organic Chemistry, 74(10), 3952-3954. Available at: [Link]

-

Mannich reaction. In Wikipedia. (2023, December 27). Available at: [Link][2][3]

-

Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Available at: [Link][10]

-

Prakash, O., & Raja, T. (2011). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of ChemTech Research, 3(2), 634-639. Available at: [Link][7]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link]

-

Sivakumar, P. M., et al. (2020). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Applied Pharmaceutical Science, 10(1), 143-156. Available at: [Link][3]

-

Chemistry Concept. (2019, December 28). Mannich Reaction - Mechanism|| Name Reactions- IIT JAM, B.Sc, M.sc [Video]. YouTube. Available at: [Link][5]

-

Mansoor, S. S., et al. (2013). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. Journal of Saudi Chemical Society, 17(3), 291-298. Available at: [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and Characterization of a Dipeptide Analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

-

AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Available at: [Link][6]

-

Kriis, K., et al. (2016). Reaction mechanism of Mannich reaction. Beilstein Journal of Organic Chemistry, 12, 2496-2505. Available at: [Link]

-

Arslan, H., et al. (2010). FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link][8]

-

SpectraBase. (n.d.). Tert-butyl (R)-(3-oxo-1-phenylbutyl)carbamate - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 193. Available at: [Link]

-

The Organic Chemist. (2023, April 7). The Mannich Reaction! Mechanism Monday #38 [Video]. YouTube. Available at: [Link]

-

Lee, J. S., et al. (2013). Fast and Convenient Synthesis of Amine-Terminated Polylactide as a Macroinitiator for ω-Benzyloxycarbonyl-L-Lysine-N-Carboxyanhydrides. Macromolecular Research, 21(10), 1109-1115. Available at: [Link][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15087934, Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. In PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37035, 1-Phenyl-3-(phenylamino)propan-1-one. In PubChem. Available at: [Link]

Sources

- 1. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. oarjbp.com [oarjbp.com]

- 4. Brønsted acid-catalyzed Mannich reaction through dual activation of aldehydes and N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. adichemistry.com [adichemistry.com]

- 7. ijitee.org [ijitee.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Methodological & Application

Use of "Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate" in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate in N-Heterocycle Construction

Executive Summary

This guide details the handling and synthetic utility of This compound (also referred to as N-Boc-3-amino-3-phenylpropanal). This molecule is a critical

Unlike stable catalog reagents, this compound is often generated in situ due to its propensity for oligomerization and

Key Applications:

-

Piperidine Synthesis: Via Wittig/Horner-Wadsworth-Emmons (HWE) olefination followed by intramolecular reductive cyclization.

-

Pyrrolidine Synthesis: Via intramolecular reductive amination.

-

Multicomponent Reactions: As an input for Ugi/Passerini reactions to generate peptidomimetics.

Molecule Profile & Stability Considerations

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-Boc-3-amino-3-phenylpropanal |

| Molecular Formula | |

| Molecular Weight | 249.31 g/mol |

| Chirality | Available as (S) or (R) (derived from Phenylalanine) |

| Stability | Low. Prone to oxidation (to acid) and |

| Storage | Store at -78°C under Argon. Use immediately after generation. |

Critical Handling Note:

This aldehyde is chemically distinct from

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthetic utility of the title compound.

Figure 1: Divergent synthesis pathways. Path A leads to six-membered rings (Piperidines); Path B leads to five-membered rings (Pyrrolidines).

Detailed Protocols

Protocol A: Synthesis of the Aldehyde (Precursor Generation)

Rationale: Due to instability, the aldehyde is best prepared fresh from N-Boc-3-amino-3-phenylpropan-1-ol . We utilize Dess-Martin Periodinane (DMP) to avoid the acidic conditions of Jones oxidation or the temperature sensitivity of Swern oxidation.

Reagents:

-

N-Boc-3-amino-3-phenylpropan-1-ol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated

and

Step-by-Step:

-

Dissolution: Dissolve N-Boc-3-amino-3-phenylpropan-1-ol (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere. Cool to 0°C.

-

Oxidation: Add Dess-Martin Periodinane (12 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; aldehyde usually runs higher than alcohol).

-

Quench: Pour the reaction mixture into a vigorously stirred 1:1 mixture of sat.

and sat. -

Isolation: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Dry combined organics over

, filter, and concentrate in vacuo at <30°C . -

Storage: Use the resulting crude oil immediately for the next step. Do not purify by silica column chromatography unless absolutely necessary, as silica acidity can trigger elimination.

Protocol B: Synthesis of Chiral 2-Phenylpiperidine (Chain Extension)

Rationale: This protocol utilizes the aldehyde in a Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain by two carbons, followed by a "one-pot" deprotection/cyclization/reduction sequence.

Reagents:

-

Crude Aldehyde (from Protocol A)

-

Triethyl phosphonoacetate (1.2 equiv)

-

LiCl (1.5 equiv), DBU (1.2 equiv) - Masamune-Roush conditions (mild)

-

Acetonitrile (ACN)

-

(10 wt%),

Step-by-Step:

-

HWE Olefination:

-

Suspend LiCl (15 mmol) in dry ACN (50 mL). Add triethyl phosphonoacetate (12 mmol) and DBU (12 mmol). Stir for 30 min at RT.

-

Add the crude aldehyde (10 mmol) dissolved in ACN (10 mL) dropwise.

-

Stir for 4 hours. Aqueous workup (EtOAc/Brine) yields the

-unsaturated ester.

-

-

Hydrogenation & Cyclization:

-

Dissolve the unsaturated ester in Methanol (50 mL).

-

Add 10% Pd/C (500 mg).

-

Critical Step: To effect cyclization, the Boc group must be removed. However, standard hydrogenation reduces the double bond first.

-

Modified Procedure: Hydrogenate (1 atm

) for 4 hours to saturate the alkene. Filter catalyst. -

Treat the saturated intermediate with TFA/DCM (1:4) for 1 hour to remove Boc.

-

Neutralize with

to trigger intramolecular cyclization (amine attacks ester) forming the lactam (2-phenylpiperidin-6-one). -

Optional: Reduce the lactam with

if the piperidine amine is required.

-

Troubleshooting & Optimization

| Problem | Potential Cause | Solution |

| Low Yield (Aldehyde) | Keep temperature <30°C. Avoid strong bases. Use DMP or Parikh-Doering oxidation. | |

| Racemization | Acidic protons at C2/C3 | Avoid Swern oxidation (base mediated epimerization). Use buffered conditions. |

| No Cyclization (Protocol B) | Boc group too stable | Boc does not cleave under standard hydrogenation. Requires acid deprotection (TFA) post-hydrogenation to allow the amine to attack the ester. |

References

-

Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected

-Amino Aldehydes in Organic Synthesis." Chemical Reviews, 89(1), 149–164. -

Reetz, M. T. (1999). "Synthesis and Diastereoselective Reactions of N-Boc-Protected

-Amino Aldehydes." Chemical Reviews, 99(5), 1121–1162. -

Luly, J. R., et al. (1987). "A Synthesis of N-Boc-Amino Aldehydes and their Application in the Synthesis of Renin Inhibitors." Journal of Organic Chemistry, 52(8), 1487–1492.

-

Vertex Pharmaceuticals. (2010). "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." PMC - NCBI.

-

PubChem. (2023). "this compound Compound Summary."

Application Notes and Protocols for the Stereoselective Reduction of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Introduction

The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of modern pharmaceutical and fine chemical development. These chiral synthons are integral building blocks for a wide array of biologically active molecules. This document provides a detailed guide to the stereoselective reduction of Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate, a prochiral β-amino ketone, to its corresponding chiral β-amino alcohol, Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate. We will explore two of the most powerful and widely utilized methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement these reliable and highly selective catalytic methods.

The Significance of Stereoselective Reduction

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. For many pharmaceuticals, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. The reduction of a prochiral ketone, such as this compound, introduces a new stereocenter. Stereoselective methods ensure that this reduction proceeds with a strong preference for one enantiomer over the other, leading to a product with high enantiomeric excess (e.e.).

Comparative Overview of Key Methodologies

Two leading strategies for the enantioselective reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. The choice between these methods often depends on factors such as substrate scope, catalyst availability and cost, and the desired reaction conditions.

| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation |

| Catalyst | Chiral oxazaborolidine | Chiral Ru-BINAP complex |

| Reductant | Borane source (e.g., BH₃•THF, BH₃•SMe₂) | Hydrogen gas (H₂) |

| Key Strengths | High enantioselectivity for a wide range of ketones, predictable stereochemical outcome.[1][2] | Excellent enantioselectivity, particularly for functionalized ketones; utilizes clean H₂ gas.[3] |

| Considerations | Requires stoichiometric borane reductant; sensitive to moisture.[4] | Requires specialized high-pressure hydrogenation equipment. |

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the stereochemical outcome.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline. The mechanism proceeds through a highly organized transition state that dictates the facial selectivity of the hydride transfer from a borane reducing agent.[1][2][5]

The key steps are:

-

Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][4]

-

Ketone Coordination: The prochiral ketone coordinates to the now more Lewis acidic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, with the larger substituent occupying a pseudo-equatorial position.

-

Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This intramolecular transfer is highly stereoselective due to the rigid, chiral environment of the catalyst.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the chiral alcohol.

Noyori Asymmetric Hydrogenation Mechanism

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral bisphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This method achieves high enantioselectivity through the transfer of hydrogen gas to the ketone substrate.[3][6]

The key steps involve:

-

Precatalyst Activation: The Ru-BINAP precatalyst is activated by hydrogen gas to form the active catalytic species.

-

Substrate Coordination: The ketone substrate coordinates to the chiral ruthenium center.

-

Hydrogenation: Hydrogen is transferred to the carbonyl carbon, proceeding through a transient dihydrido-ruthenium species. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydrogen addition.

-

Product Dissociation: The resulting chiral alcohol dissociates from the catalyst, which is then ready to engage in another catalytic cycle.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the stereoselective reduction of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the highest yields and enantioselectivities.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of this compound using a commercially available (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

-

This compound

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF.

-

Cooling: Cool the flask to -20 °C in a suitable cooling bath.

-

Addition of Borane: Slowly add the borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 10 minutes.

-

Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C.

-

Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst. This procedure requires a high-pressure hydrogenation apparatus.

Materials:

-

This compound

-

[RuCl₂( (R)- or (S)-BINAP )]₂•NEt₃ complex

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave or Parr hydrogenator

Procedure:

-

Reaction Setup: In a glovebox, charge a glass liner for the autoclave with this compound (1.0 eq.) and the [RuCl₂( (R)- or (S)-BINAP )]₂•NEt₃ catalyst (0.005 - 0.01 eq.).

-

Solvent Addition: Add degassed methanol to the liner to dissolve the substrate and catalyst.

-

Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave several times with hydrogen gas before pressurizing to the desired pressure (e.g., 10-50 atm).

-

Reaction Conditions: Heat the autoclave to the desired temperature (e.g., 40-60 °C) and stir the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the system) and analyzing them by HPLC.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentration: Remove the reaction mixture from the autoclave and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the product is a critical measure of the success of the stereoselective reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is required.

-

A chiral stationary phase (CSP) column is essential for separating the enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for this class of compounds.

General Chiral HPLC Method:

-

Column: Chiralcel® OD-H (or a similar polysaccharide-based chiral column)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Injection Volume: 10-20 µL

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

-

Racemic Standard: First, inject a sample of the racemic Tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate (which can be prepared by reduction with a non-chiral reducing agent like sodium borohydride) to determine the retention times of both enantiomers and ensure adequate separation.

-

Sample Analysis: Inject the sample obtained from the stereoselective reduction.

-

Calculation of Enantiomeric Excess: The e.e. is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Troubleshooting and Key Considerations

-

Low Enantioselectivity in CBS Reduction: Ensure all reagents and solvents are strictly anhydrous, as water can significantly decrease the enantioselectivity.[4] The quality of the borane source is also critical; use freshly opened or titrated solutions.

-

Low Conversion in Noyori Hydrogenation: Ensure the catalyst is active and the system is free of oxygen, which can deactivate the catalyst. Degassing the solvent is crucial. The hydrogen pressure and reaction temperature can be increased to improve the reaction rate.

-

Poor Separation in Chiral HPLC: Optimize the mobile phase composition by varying the ratio of hexane and isopropanol. The addition of a small amount of an amine modifier (like diethylamine) or an acidic modifier (like trifluoroacetic acid) can sometimes improve peak shape and resolution.

Conclusion

The stereoselective reduction of this compound to the corresponding chiral β-amino alcohol can be achieved with high efficiency and enantioselectivity using either the Corey-Bakshi-Shibata reduction or the Noyori asymmetric hydrogenation. The choice of method will depend on the specific requirements of the synthesis and the available laboratory infrastructure. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to successfully implement these powerful synthetic transformations.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

-

Wikipedia. (2023). Corey–Itsuno reduction. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

-

Casual Chemistry. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Solid-Phase Synthesis Utilizing (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester

Executive Summary

This guide details the application of (3-oxo-1-phenylpropyl)-carbamic acid tert-butyl ester (referred to herein as Boc-3-amino-3-phenylpropanal , CAS: 374725-03-8) in solid-phase organic synthesis (SPOS).

This reagent is a critical building block for the synthesis of hydroxyethylamine isosteres , which serve as transition-state mimetics in aspartic protease inhibitors (e.g., HIV protease, BACE1, Renin). Unlike standard amino acids, this

Key Applications

-

Reductive Amination: Synthesis of reduced amide peptide isosteres.

-

Multicomponent Reactions (MCRs): Ugi and Passerini reactions for combinatorial library generation.

-

Wittig/HWE Olefination: Construction of

-unsaturated systems for Michael acceptors.

Technical Specifications & Handling

| Property | Detail |

| Chemical Name | tert-Butyl (3-oxo-1-phenylpropyl)carbamate |

| Common Name | Boc-3-amino-3-phenylpropanal |

| CAS Number | 374725-03-8 |

| Molecular Formula | |

| Molecular Weight | 249.31 g/mol |

| Storage | -20°C, under Argon (Hygroscopic, oxidation-prone) |

| Solubility | Soluble in DCM, DMF, MeOH, THF |

Critical Handling Note: As an aldehyde, this reagent is susceptible to air oxidation to the corresponding carboxylic acid. Purity should be verified via

Protocol A: Solid-Phase Reductive Amination

This protocol describes the anchoring of Boc-3-amino-3-phenylpropanal to a resin-bound amine. This reaction creates a secondary amine linkage, mimicking a peptide bond but lacking the carbonyl, thus increasing metabolic stability.

Mechanistic Insight

The reaction proceeds via a resin-bound imine (Schiff base) intermediate. The use of Trimethyl Orthoformate (TMOF) is critical; it acts as a water scavenger to drive the equilibrium toward imine formation. Sodium Cyanoborohydride (

Materials

-

Resin: Rink Amide or Amino-methyl polystyrene (0.5–0.8 mmol/g loading).

-

Reagent: Boc-3-amino-3-phenylpropanal (3.0 equivalents relative to resin loading).

-

Solvent System: 1% Acetic Acid (AcOH) in DMF (v/v) or TMOF/MeOH (1:1).

-

Reducing Agent:

(5.0 equivalents).

Step-by-Step Methodology

-

Resin Preparation:

-

Swell the resin (100 mg) in DCM for 20 minutes. Drain.

-

Deprotect the resin-bound amine (if Fmoc-protected) using 20% Piperidine/DMF (

min).[1] Wash thoroughly with DMF (

-

-

Imine Formation:

-

Dissolve Boc-3-amino-3-phenylpropanal (3 eq) in a mixture of TMOF/MeOH (1:1, 2 mL).

-

Add the solution to the resin.

-

Agitate at room temperature for 2–4 hours .

-

QC Check: A small aliquot can be cleaved; the imine is often unstable, so this step is usually driven directly to reduction.

-

-

Reduction:

-

Do not drain the solvent.

-

Add a solution of

(5 eq) dissolved in a minimal amount of DMF containing 2% AcOH. -

Agitate overnight (12–16 hours) at room temperature.

-

Note: Gas evolution may occur; ensure the reaction vessel is vented.

-

-

Washing:

-

Drain the resin.

-

Wash with DMF (

), MeOH ( -

Perform a Chloranil Test (for secondary amines) or Kaiser Test (negative result indicates consumption of primary amine, though secondary amines may yield a faint blue/red color).

-

-

Capping (Optional but Recommended):

-

To prevent reaction of any unreacted primary amines in subsequent steps, cap with Acetic Anhydride/Pyridine/DCM (1:1:8) for 20 minutes.

-

Visualization: Reductive Amination Workflow

Caption: Conversion of resin-bound primary amine to secondary amine via reductive alkylation.[2]

Protocol B: Ugi 4-Component Reaction (Ugi-4CR)

This protocol utilizes the aldehyde functionality to construct complex peptidomimetic scaffolds in a single step. The Ugi reaction couples the aldehyde, an amine (on resin), a carboxylic acid, and an isocyanide.

Materials

-

Resin: Rink Amide (deprotected, free amine).

-

Aldehyde: Boc-3-amino-3-phenylpropanal (3.0 eq).

-

Acid: Fmoc-Amino Acid or Carboxylic Acid (3.0 eq).

-

Isocyanide: tert-Butyl Isocyanide or Cyclohexyl Isocyanide (3.0 eq).

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction on solid phase.

Step-by-Step Methodology

-

Pre-activation:

-

Swell resin in DCM; wash with MeOH.

-

Dissolve the Aldehyde (3 eq) and the Amine (Resin-bound) in TFE/MeOH (1:1). Agitate for 1 hour to allow pre-formation of the imine.

-

-

Component Addition:

-

Add the Carboxylic Acid (3 eq) and Isocyanide (3 eq) directly to the resin slurry.

-

Note: Do not pre-mix acid and isocyanide in the absence of the imine to avoid side reactions (Passerini).

-

-

Reaction:

-

Agitate at room temperature for 24–48 hours.

-

The reaction is often slow on solid phase; heating to 50°C (microwave assisted) can significantly improve yields.

-

-

Work-up:

-

Drain and wash extensively with MeOH (

), DMF ( -

The resulting product is a bis-amide scaffold.

-

Visualization: Ugi-4CR Pathway

Caption: Assembly of the Ugi bis-amide scaffold from four components on solid phase.

Cleavage and Analysis

Following the synthesis (either Protocol A or B), the molecule must be cleaved from the resin for analysis.

-

Boc Deprotection (Optional on Resin):

-

If orthogonal manipulation is required, treat resin with 25% TFA/DCM for 30 minutes.

-

Warning: If the linkage to the resin is acid-labile (e.g., Rink Amide, Wang), this will cleave the peptide from the resin. For on-resin Boc removal without cleavage, a highly acid-sensitive resin (e.g., 2-Cl-Trityl) and mild acid (1% TFA) must be used, OR use the Boc group as the final cleavage trigger.

-

-

Final Cleavage (Standard Rink Amide):

-

Cocktail: 95% TFA, 2.5%

, 2.5% Triisopropylsilane (TIPS).[1] -

Agitate for 2 hours.

-

Precipitate filtrate in cold diethyl ether.

-

Centrifuge and dry the pellet.

-

-

Analytical Data Expectations:

-

Mass Spec: Expect

corresponding to the sequence.-

For Boc-3-amino-3-phenylpropanal itself: MW = 249.31.[3]

-

After reductive amination with Glycine-Resin and cleavage:

.

-

-

HPLC: The phenyl group provides strong UV absorbance at 214nm and 254nm.

-

References

-

Solid-Phase Reductive Amination

-

Appella, D. H., et al. "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination."[1] Journal of Combinatorial Chemistry, 2008.

-

-

Aldehyde Building Blocks in SPOS

-

Grodal, B., et al. "Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres." Journal of Combinatorial Chemistry, 2003.

-

-

General Reductive Amination Protocol

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[4]

-

-

Ugi Reaction on Solid Phase

-

Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 2000.

-

-

Compound Data

Sources

- 1. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 374725-03-8|tert-Butyl (3-oxo-1-phenylpropyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. This compound | C14H19NO3 | CID 15087934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 926308-17-0|tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate|BLD Pharm [bldpharm.com]

- 7. tert-butyl (3-oxo-1-phenylpropyl)carbamate,(CAS# 135865-78-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. tert-Butyl (3-oxo-1-phenylpropyl)carbamate,374725-03-8-Amadis Chemical [amadischem.com]